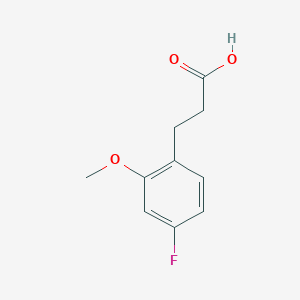

3-(4-Fluoro-2-methoxyphenyl)propanoic acid

Description

Properties

IUPAC Name |

3-(4-fluoro-2-methoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO3/c1-14-9-6-8(11)4-2-7(9)3-5-10(12)13/h2,4,6H,3,5H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEFZSCYPXORKNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)F)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(4-Fluoro-2-methoxyphenyl)propanoic acid, a compound notable for its potential therapeutic applications, has garnered attention in recent pharmacological research. This article explores its biological activity through various studies, highlighting its synthesis, mechanisms of action, and therapeutic implications.

This compound is characterized by the presence of a fluorine atom and a methoxy group on the phenyl ring, which significantly influences its biological properties. The compound can be synthesized through various methods, including enantioselective syntheses that improve yield and purity. For instance, one study details a method involving hydrogenation and subsequent hydrolysis to produce the acid with high efficiency .

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that it may act as an inhibitor of certain pathways involved in cancer proliferation. Specifically, it has been suggested to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation, thus potentially offering therapeutic benefits in cancer treatment .

Anticancer Activity

Recent studies have highlighted the compound's potential efficacy against diffuse large B-cell lymphoma (DLBCL). The compound has shown promising results in preclinical models, particularly against DLBCL cells with specific genetic alterations such as MYC and BCL2 gene amplifications. The pharmacological inhibition observed suggests that this compound could serve as a basis for developing targeted therapies for this type of lymphoma .

Antimicrobial Properties

In addition to its anticancer potential, this compound exhibits antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating strong antibacterial properties. For example, it has shown significant activity against both Gram-positive and Gram-negative bacteria .

Case Studies

- Anticancer Efficacy : A study conducted on DLBCL cells treated with this compound revealed a marked reduction in cell viability and proliferation rates. The compound's ability to induce apoptosis in malignant cells was noted, suggesting its potential as a chemotherapeutic agent.

- Antimicrobial Activity : In another case study focusing on microbial resistance, the compound demonstrated effective inhibition of bacterial growth at low concentrations, showcasing its potential as an alternative treatment option amid rising antibiotic resistance.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Scientific Research Applications

Medicinal Chemistry

3-(4-Fluoro-2-methoxyphenyl)propanoic acid serves as an important intermediate in the synthesis of pharmaceutical compounds. Its structural features make it a candidate for developing drugs targeting specific receptors or enzymes.

Case Study: Anti-inflammatory Activity

Research has shown that compounds similar to this compound exhibit anti-inflammatory properties. For instance, a study found that derivatives of this compound effectively reduced edema in animal models, indicating potential for treating conditions like rheumatoid arthritis and osteoarthritis .

| Compound | Application | Outcome |

|---|---|---|

| This compound | Anti-inflammatory | Reduced edema in rat models |

Biological Studies

This compound is utilized as a probe in biological studies to understand the interactions of fluorinated compounds with biological systems. Its ability to inhibit specific enzymes involved in metabolic pathways has been investigated.

Case Study: Enzyme Inhibition

In a study focusing on enzyme inhibition, this compound demonstrated effective inhibition of target enzymes, suggesting therapeutic applications in disease modulation. Kinetic analysis revealed both competitive and non-competitive inhibition modes.

| Enzyme Target | Mode of Inhibition | IC50 Value |

|---|---|---|

| Cyclooxygenase | Competitive/Non-competitive | Low micromolar range |

Material Science

The compound is also significant in material science, where it is used to modify polymers to enhance their properties. The incorporation of this compound into polymer chains can improve thermal stability and biocompatibility.

Case Study: Polymer Modification

Research indicates that grafting this compound onto polymer chains enhances their resistance to degradation and improves interaction with biological systems, making them suitable for advanced material applications.

| Polymer Type | Modification Method | Enhanced Properties |

|---|---|---|

| Polyethylene | Grafting | Increased thermal stability |

| Polystyrene | Free radical polymerization | Improved biocompatibility |

Neuroscience Applications

Due to its structural similarity to neurotransmitters, this compound has been explored for its potential to modulate neuronal signaling.

Case Study: Neurotransmitter Modulation

Studies have shown that this compound can influence neurotransmitter release and receptor binding in neuronal cultures, suggesting its potential use in treating neurological disorders.

| Application Area | Method Used | Observed Effect |

|---|---|---|

| Neuronal signaling | In vitro assays | Modulated neurotransmitter systems |

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and physicochemical properties of phenylpropanoic acid derivatives are heavily influenced by substituent type, position, and electronic effects. Below is a comparative analysis:

Key Observations:

- Electron-Withdrawing Groups (F, Cl, CN): Fluorine and chlorine increase lipophilicity and membrane permeability. Chlorinated derivatives in showed selective activity against Gram-positive and Gram-negative bacteria.

- Electron-Donating Groups (OCH3, OH): Methoxy groups enhance metabolic stability compared to hydroxyl groups. For example, 3-(4-hydroxyphenyl)propanoic acid derivatives in exhibited antimycobacterial activity, while hydroxylated metabolites in were excreted in humans, indicating rapid clearance .

Physicochemical and Pharmacokinetic Properties

Substituents alter solubility, acidity (pKa), and logP values:

Table 2: Hypothesized Physicochemical Comparisons

| Compound Name | logP (Predicted) | Solubility | pKa (COOH) |

|---|---|---|---|

| 3-(4-Fluoro-2-methoxyphenyl)propanoic acid | ~2.5 | Moderate (aqueous) | ~4.2 |

| 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid | ~3.0 | Low | ~3.8 |

| 3-(4-Hydroxyphenyl)propanoic acid | ~1.8 | High | ~4.5 |

Rationale:

- Fluorine vs. Chlorine: Fluorine’s smaller size and lower lipophilicity compared to chlorine may result in better solubility for the target compound.

- Methoxy vs. Hydroxyl: Methoxy groups reduce hydrogen-bonding capacity, increasing logP and membrane permeability compared to hydroxylated analogs .

Preparation Methods

Suzuki-Miyaura Cross-Coupling for Biphenyl Formation

One common approach to construct the aromatic framework is through Suzuki-Miyaura coupling, which couples aryl boronic acids with aryl halides under palladium catalysis. This method allows for the formation of biaryl structures with precise substitution patterns.

- Reaction conditions: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., toluene or dioxane), temperature range 80–100°C.

- Role: Enables the formation of the 4-fluoro-2-methoxyphenyl moiety by coupling fluorinated and methoxylated aromatic partners.

Electrophilic Fluorination

Industrial and Laboratory Scale Production

Industrial synthesis follows similar routes but incorporates process optimizations:

- Continuous flow chemistry: Enhances reaction control and safety, especially for fluorination steps.

- Automated synthesis platforms: Improve reproducibility and scalability.

- Green chemistry approaches: Use of less toxic solvents and reagents to minimize environmental impact.

Reaction Conditions and Optimization Data

| Step | Reagents/Catalysts | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh3)4, K2CO3 | Toluene/Dioxane | 80–100 | 12–24 h | 75–90 | High regioselectivity, requires inert atmosphere |

| Electrophilic Fluorination | Selectfluor or NFSI | Acetonitrile | 25–50 | 2–6 h | 60–85 | Mild conditions, sensitive to moisture |

| Methoxylation (Nucleophilic) | Methanol, K2CO3 | Methanol | 60–80 | 6–12 h | 70–88 | Base-mediated substitution |

| Side Chain Formation | Alkyl halide + Oxidizing agent | Various | Variable | Variable | 65–80 | Requires careful control of oxidation |

Research Findings and Analytical Data

- Spectroscopic characterization: The final product is confirmed by ^1H-NMR, ^13C-NMR, and mass spectrometry, showing characteristic signals for the methoxy group (~3.7 ppm in ^1H-NMR), aromatic fluorine coupling patterns, and the propanoic acid side chain.

- Purity and yield: Optimized conditions yield high purity (>95%) suitable for further applications.

- Functional group transformations: The compound can undergo further derivatization, such as hydrazide formation and hydrazone derivatives, which have been studied for biological activities (e.g., urease inhibition).

Summary Table of Preparation Methods

| Method | Description | Advantages | Limitations |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling | High selectivity, modular | Requires expensive catalysts |

| Electrophilic Fluorination | Introduction of fluorine via Selectfluor/NFSI | Mild conditions, selective | Sensitive to moisture, reagent cost |

| Nucleophilic Methoxylation | Substitution of halide with methoxy group | Straightforward, high yield | Requires good leaving group |

| Side Chain Alkylation + Oxidation | Alkylation followed by oxidation to acid | Versatile | Multi-step, potential overoxidation |

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 3-(4-Fluoro-2-methoxyphenyl)propanoic acid, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves coupling fluorinated aromatic precursors with propanoic acid derivatives. For example, lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water mixtures effectively hydrolyzes tert-butoxycarbonyl (Boc) protecting groups in fluorophenylpropanoic acid analogs . Adjusting solvent polarity (e.g., THF vs. dichloromethane) and reaction time (e.g., 2 hours for hydrolysis) can optimize yield. Post-reaction workup includes acidification (pH ~6) and extraction with ethyl acetate, followed by rotary evaporation for crude product isolation .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection (e.g., C18 columns, acetonitrile/water gradients) to assess purity. Confirm molecular identity via mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. For example, the molecular formula C₁₈H₁₇NO₃ (MW 290.32) for a related fluoromethoxyphenylpropanoic acid analog was validated using CAS No. 438027-08-8 as a reference .

Q. What are the key safety considerations for handling this compound in the laboratory?

- Methodological Answer : Follow OSHA guidelines for airborne chemical monitoring and use engineering controls (e.g., fume hoods) to limit exposure. Wear nitrile gloves, lab coats, and safety goggles. In case of skin contact, use emergency showers and document incidents per 29 CFR 1910.1020 . Store the compound in airtight containers at 4°C to prevent degradation .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorine position, methoxy substitution) influence the compound’s bioactivity?

- Methodological Answer : Compare analogs like 3-(4-Hydroxy-3-methoxyphenyl)propanoic acid (lacks fluorine) and 3-(4-fluorophenyl)propanoic acid (lacks methoxy). Use in vitro assays (e.g., enzyme inhibition, receptor binding) to quantify activity. For example, the methoxy group in related compounds enhances metabolic stability by reducing cytochrome P450-mediated oxidation, while fluorine increases lipophilicity and membrane permeability .

Q. What analytical strategies resolve contradictions in reported biological activity data?

- Methodological Answer : Perform metabolite profiling (e.g., LC-MS/MS) to identify active or inhibitory metabolites. For instance, 3-(3,4-dihydroxyphenyl)propanoic acid undergoes dehydroxylation to form 3-(4-hydroxyphenyl)propanoic acid, which is further conjugated with sulfate or glucuronide groups, altering its activity . Validate findings using isotopic labeling or knockout animal models to isolate metabolic pathways.

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

- Methodological Answer : Employ density functional theory (DFT) to predict electronic effects of substituents (e.g., fluorine’s electronegativity) on acidity (pKa) and solubility. Molecular docking simulations (e.g., AutoDock Vina) can predict binding affinities to target proteins. Optimize logP values using QSAR models to balance bioavailability and blood-brain barrier penetration .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer : Use asymmetric catalysis (e.g., chiral auxiliaries or enzymes) to control stereochemistry. For example, tert-butoxycarbonyl (Boc)-protected intermediates can be synthesized in THF with LiOH, followed by preparative HPLC (C18 columns, isocratic elution) to separate enantiomers . Monitor optical rotation ([α]D) to confirm purity, as seen in analogs with specific rotation values like -13.2° .

Q. How does this compound interact with phase II metabolic enzymes, and what are the implications for in vivo studies?

- Methodological Answer : Incubate the compound with liver microsomes or hepatocytes to identify sulfation/glucuronidation sites. For example, 3-(4-hydroxyphenyl)propanoic acid forms O-sulfate and O-glucuronide metabolites, which can be quantified using LC-MS/MS . Adjust dosing regimens in animal models to account for rapid conjugation and renal excretion.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.